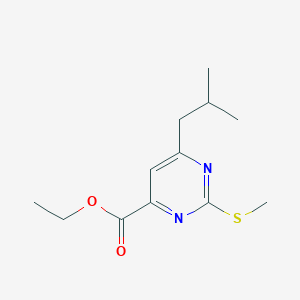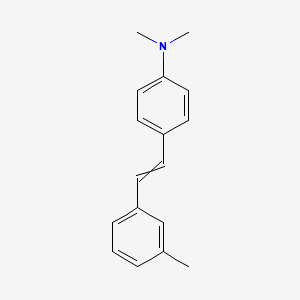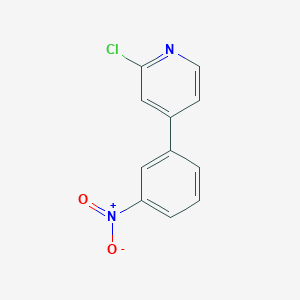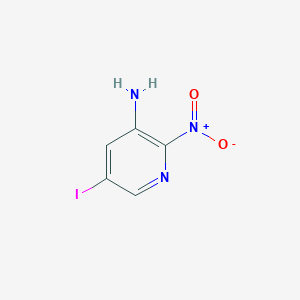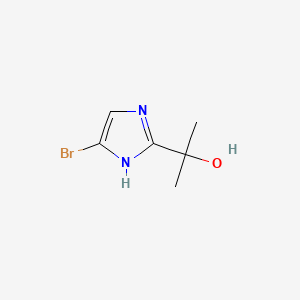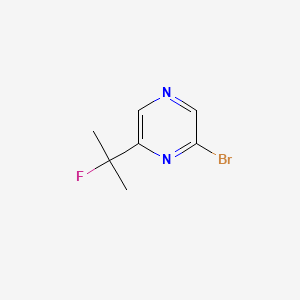
2-Bromo-6-(2-fluoropropan-2-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(2-fluoropropan-2-yl)pyrazine is an organic compound with the molecular formula C7H8BrFN2 It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at opposite positions in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2-fluoropropan-2-yl)pyrazine typically involves the bromination of 6-(2-fluoropropan-2-yl)pyrazine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyrazine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve maximum efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2-fluoropropan-2-yl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form 6-(2-fluoropropan-2-yl)pyrazine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products
Substitution Reactions: Formation of substituted pyrazines with various functional groups.
Oxidation Reactions: Formation of pyrazine N-oxides.
Reduction Reactions: Formation of 6-(2-fluoropropan-2-yl)pyrazine.
Scientific Research Applications
2-Bromo-6-(2-fluoropropan-2-yl)pyrazine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2-fluoropropan-2-yl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(2-fluoropropan-2-yl)pyridine
- 2-Bromo-5-(2-fluoro-2-propyl)pyridine
- 2-Bromo-3-(2-fluoropropan-2-yl)pyrazine
Uniqueness
2-Bromo-6-(2-fluoropropan-2-yl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms can enhance its reactivity and potential interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H8BrFN2 |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
2-bromo-6-(2-fluoropropan-2-yl)pyrazine |
InChI |
InChI=1S/C7H8BrFN2/c1-7(2,9)5-3-10-4-6(8)11-5/h3-4H,1-2H3 |
InChI Key |
FZVMCUQIFMYGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=CC(=N1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13941073.png)
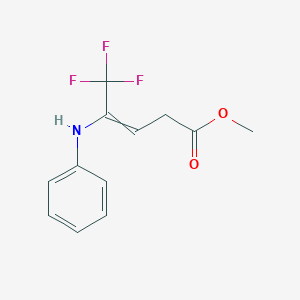
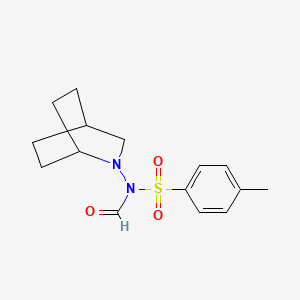
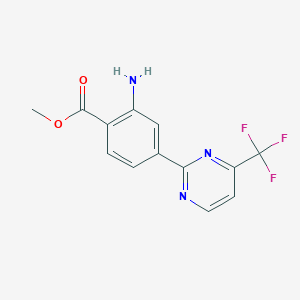
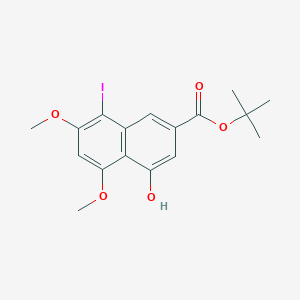
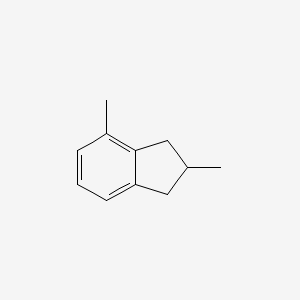
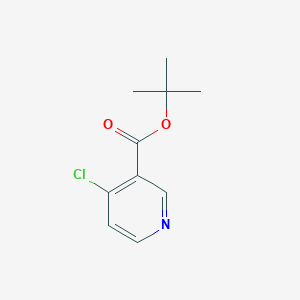
![3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941110.png)

